molecular formula C13H9N7 B1364701 Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine CAS No. 28992-50-9

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine

Cat. No.: B1364701
CAS No.: 28992-50-9
M. Wt: 263.26 g/mol
InChI Key: XULYYEAADFGYCX-UHFFFAOYSA-N
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Description

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine is an organic compound with the molecular formula C₁₃H₉N₇ It is characterized by the presence of two 1H-benzo[d][1,2,3]triazol-1-yl groups attached to a methanimine moiety

Mechanism of Action

Target of Action

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, also known as di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, is a complex compound with potential biological activityIt’s worth noting that compounds with a 1,2,3-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes .

Mode of Action

The donor ability of the n=n bond of the benzotriazole ring and lone pair of electrons on the hydroxy group increases the bidentate ability of the ligand . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the target’s function or structure.

Biochemical Pathways

Compounds with a 1,2,3-triazole moiety have been associated with apoptosis-inducing ability and tubulin polymerization inhibition , suggesting potential effects on cell division and growth pathways.

Pharmacokinetics

Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . These studies also investigated the drug-likeness of the compound by predicting its pharmacokinetic properties .

Result of Action

Compounds with a 1,2,3-triazole moiety have been associated with inducing apoptosis and inhibiting tubulin polymerization , suggesting potential cytotoxic effects.

Action Environment

It’s worth noting that the compound has been described as air stable , suggesting that it may be resistant to degradation in the presence of oxygen.

Biochemical Analysis

Biochemical Properties

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine plays a significant role in biochemical reactions, primarily as a catalyst and ligand. It can form complexes with metal ions, which are crucial in catalyzing organic reactions. For instance, it has been used in oxidation reactions catalyzed by peroxy acids . The compound’s ability to interact with metal ions also makes it a valuable ligand in metal-catalyzed reactions . Additionally, its aromatic structure allows it to function as a fluorescent probe in analytical and detection applications .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the formation of complexes that influence enzymatic activities within cells . These interactions can alter cellular functions, including signal transduction and metabolic pathways . Furthermore, its role as a fluorescent probe allows for the monitoring of cellular processes and the detection of specific biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and metal ions. The compound can form stable complexes with metal ions, which enhances its catalytic activity in organic reactions . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . The aromatic structure of the compound also allows it to interact with nucleic acids and proteins, further influencing its biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness as a catalyst or ligand . Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze reactions and interact with biomolecules without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving metal ions and enzymatic reactions . The compound can interact with enzymes and cofactors, influencing metabolic flux and the levels of metabolites . Its role as a ligand allows it to participate in metal-catalyzed reactions, which are essential in various metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . These interactions can affect the localization and concentration of the compound within cells, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on cellular functions . These interactions can enhance the compound’s activity and stability, allowing it to effectively participate in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine typically involves the reaction of 1H-benzo[d][1,2,3]triazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanimine linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine serves as a scaffold for the design and synthesis of new pharmacologically active compounds. Research indicates that derivatives of benzotriazole, including this compound, demonstrate significant biological activities such as antibacterial and antifungal properties. For instance, studies have shown that related benzotriazole derivatives can inhibit various enzymes and interact effectively with biological targets .

Antiproliferative Activity
A notable study discovered that 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate exhibited considerable antiproliferative activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 1.2 to 2.4 nM, indicating its potential as a histone deacetylase inhibitor . This suggests that this compound and its derivatives could be further explored for their anticancer properties.

Corrosion Inhibition

Industrial Applications
The compound is effective in formulating corrosion inhibitors for metals, particularly in the oil and gas industry. It helps extend the lifespan of equipment and reduces maintenance costs. Research has demonstrated that heterocyclic compounds like this compound can form protective films on metal surfaces, thereby preventing corrosion .

Polymer Chemistry

Enhancing Material Properties
In polymer formulations, this compound is utilized as a modifier to improve thermal stability and mechanical properties. This makes polymers more suitable for high-performance applications in various industries . The incorporation of this compound can lead to enhanced durability and resistance to environmental stressors.

Analytical Chemistry

Reagent in Analytical Techniques
The compound is employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its ability to interact with different analytes makes it crucial for quality control in manufacturing processes . For example, it can be used in chromatographic techniques to improve the separation of complex mixtures.

Antibacterial and Antifungal Properties
Research has shown that this compound exhibits antibacterial activity against various strains of bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition comparable to standard antibiotics .

Summary Table of Applications

Application Area Description Key Findings / Case Studies
Pharmaceutical Development Scaffold for drug design; anticancer potentialIC50 values of 1.2–2.4 nM against cancer cell lines
Corrosion Inhibition Formulation of metal corrosion inhibitorsEffective in extending equipment lifespan in oil & gas industry
Polymer Chemistry Modifier for enhancing thermal stability and mechanical propertiesImproves performance of high-stress polymers
Analytical Chemistry Reagent for detection and quantificationCrucial for quality control in manufacturing processes
Biological Activity Exhibits antibacterial and antifungal propertiesSignificant activity against various bacterial strains

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine is a complex compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields such as medicine and industry.

Target of Action

The compound exhibits significant biological activity primarily attributed to its 1,2,3-triazole moiety. This structural feature enables it to bind effectively to enzyme active sites, which is crucial for its anticancer properties. The nitrogen atoms in the triazole ring play an essential role in these interactions.

Mode of Action

The compound acts as a bidentate ligand, utilizing the donor ability of the nitrogen-nitrogen (N=N) bond and the lone pair of electrons from hydroxyl groups. This enhances its ability to form stable complexes with metal ions, which are vital for catalyzing various organic reactions.

Cellular Effects

Research indicates that this compound influences multiple cellular processes including:

  • Cell Signaling Pathways : It modulates pathways that are critical for cell proliferation and apoptosis.
  • Gene Expression : The compound affects transcription factors that regulate gene expression related to cell cycle and survival.
  • Cellular Metabolism : Its interaction with metal ions can alter enzymatic activities within cells.

Biochemical Pathways

Compounds containing the triazole moiety have been linked to apoptosis induction and inhibition of tubulin polymerization. These mechanisms are crucial for their anticancer effects, as they disrupt normal cell division and promote programmed cell death.

Chemistry

In synthetic chemistry, this compound is utilized as a building block for more complex organic molecules. It serves as a ligand in coordination chemistry and has been employed in oxidation reactions catalyzed by peroxy acids.

Biology

The compound has demonstrated promising biological activities:

  • Anticancer Properties : Studies have shown that it can inhibit the growth of various cancer cell lines. For example, derivatives of benzotriazole have exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : It has been tested against several bacterial strains with varying degrees of effectiveness. Notably, derivatives have shown significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus .

Medicine

Ongoing research is investigating its potential therapeutic applications in treating diseases such as cancer and infections caused by resistant bacterial strains. Its ability to act as a histone deacetylase inhibitor highlights its potential in cancer therapy .

Case Studies

A notable study examined the antiproliferative effects of various benzotriazole derivatives against human cancer cell lines. One derivative showed IC50 values between 1.2-2.4 nM against three different cancer types, indicating strong potential for development into a therapeutic agent .

Another investigation focused on the antibacterial properties of benzotriazole derivatives against Trypanosoma cruzi, where certain compounds displayed dose-dependent inhibitory effects on both epimastigote and trypomastigote forms .

Properties

IUPAC Name

bis(benzotriazol-1-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7/c14-13(19-11-7-3-1-5-9(11)15-17-19)20-12-8-4-2-6-10(12)16-18-20/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULYYEAADFGYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=N)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396377
Record name di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28992-50-9
Record name di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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